N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 765293-15-0) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4 and a thiophen-2-yl group at position 3. The triazole ring is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 4-bromo-2-methylphenyl group.
Properties
Molecular Formula |
C20H17BrN4O2S2 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17BrN4O2S2/c1-13-10-14(21)6-7-16(13)22-18(26)12-29-20-24-23-19(17-5-3-9-28-17)25(20)11-15-4-2-8-27-15/h2-10H,11-12H2,1H3,(H,22,26) |
InChI Key |
TWMXPFBTHXPQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups:
- Bromo-substituted aromatic ring
- Furan moiety
- Pyridine unit
- Triazole ring
These structural elements contribute to its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 357.24 g/mol .
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Specifically, derivatives of triazoles have been shown to possess potent activity against various bacterial strains and fungi. The compound may share this characteristic due to its structural similarities with known antimicrobial agents .
Antitubercular Activity
In a study focused on the discovery of new antitubercular agents, compounds with similar scaffolds demonstrated significant growth inhibition of Mycobacterium tuberculosis. The screening revealed that certain triazole derivatives exhibited IC90 values below 10 μM, indicating strong potential for further development as antitubercular drugs . The selectivity index (SI), defined as the ratio of cytotoxicity to antitubercular activity, is crucial for assessing the therapeutic window of these compounds.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
- Receptor Modulation : It could interact with receptors involved in signaling pathways that regulate immune responses or cell proliferation.
- DNA Interaction : Similar compounds have been shown to bind to DNA or interfere with DNA replication processes.
Table 1: Summary of Biological Activities
Case Study: Antitubercular Screening
In a high-throughput screening (HTS) campaign aimed at identifying new antitubercular agents, compounds similar to N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-yilmethyl)-5-(thiophen-2-yil)-4H-1,2,4-triazol-3-yil]sulfanyl}acetamide were evaluated. The study found that several derivatives exhibited over 80% inhibition at concentrations around 10 μM. This highlights the potential for developing new treatments targeting tuberculosis using similar chemical frameworks .
Comparison with Similar Compounds
Key Observations :
- Furan vs.
- Bromo vs. Chloro/Sulfamoyl : The 4-bromo-2-methylphenyl group in the target compound likely contributes to steric effects and halogen bonding, which are critical for receptor interactions .
Structure-Activity Relationships (SAR)
Anti-Exudative Activity
- Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring exhibit higher anti-exudative activity. For example, compounds with 4-nitro or 4-bromo substituents showed 30–50% greater efficacy than diclofenac sodium in rat edema models .
- The thiophen-2-yl group in the target compound may enhance anti-inflammatory effects due to sulfur’s redox activity, similar to thiophene-containing NSAIDs .
Antifungal Activity
Orco Agonist Activity
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- Triazole-acetamide derivatives typically exhibit high melting points (200–274°C) due to hydrogen bonding and aromatic stacking. For example, compound 15 (4-ethyl substituent) melts at 207.6–208.5°C .
- The target compound’s furan and thiophene groups may lower its melting point slightly compared to purely aryl-substituted analogs.
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
